molecular formula C11H11ClN2 B6358075 1-(3-Chloromethyl-benzyl)-1H-pyrazole CAS No. 1439400-16-4

1-(3-Chloromethyl-benzyl)-1H-pyrazole

Cat. No. B6358075
CAS RN: 1439400-16-4
M. Wt: 206.67 g/mol
InChI Key: WJAYNHQTQPFENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-Chloromethyl-benzyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyrazole ring attached to a benzyl group with a chloromethyl substituent .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of nitrogen atoms in the ring .

Safety and Hazards

As with any chemical compound, handling “1-(3-Chloromethyl-benzyl)-1H-pyrazole” would require appropriate safety measures. The specific safety and hazard information would depend on the compound’s properties .

Future Directions

The study of pyrazole derivatives, including “1-(3-Chloromethyl-benzyl)-1H-pyrazole”, is a promising area of research, particularly in the development of new pharmaceuticals .

properties

IUPAC Name

1-[[3-(chloromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAYNHQTQPFENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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